molecular formula C15H14N4O3 B2419293 1-[7-(1,3-Benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone CAS No. 303994-52-7

1-[7-(1,3-Benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone

Cat. No. B2419293
CAS RN: 303994-52-7
M. Wt: 298.302
InChI Key: WXAVXXAQXZJUDF-UHFFFAOYSA-N
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Description

The compound “1-[7-(1,3-Benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone” is a complex organic molecule. It contains a 1,3-benzodioxol-5-yl group, a 1,2,4-triazolo[1,5-a]pyrimidin-6-yl group, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The 1,3-benzodioxol-5-yl group is a type of methylenedioxybenzene, which is a common motif in many pharmaceuticals and other biologically active compounds .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm³. Its molar refractivity is 100.0±0.5 cm³. It has 9 H bond acceptors and 2 H bond donors. It has 3 freely rotating bonds. Its polar surface area is 100 Ų. Its polarizability is 39.7±0.5 10^-24 cm³. Its surface tension is 66.3±7.0 dyne/cm. Its molar volume is 239.5±7.0 cm³ .

Scientific Research Applications

  • Synthesis and Biological Activities : A related compound, 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, was synthesized and its biological activities were investigated. It showed potent immunosuppressive effects against macrophages and T-lymphocytes, and significant inhibitory effects on LPS-stimulated NO generation, indicating potential therapeutic applications (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

  • Antituberculosis Activity : Derivatives of triazolopyrimidine, such as ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, were synthesized and evaluated for their tuberculostatic activity. The study explored the structure-activity relationships, suggesting potential applications in tuberculosis treatment (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

  • Formylation Studies : Research on the formylation of related compounds, such as 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine, provided insights into chemical reactions and synthesis methods that are crucial for pharmaceutical development (Lipson et al., 2012).

  • Inhibitors of 15-Lipoxygenase : Studies on compounds like 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) have been conducted to evaluate their potential as inhibitors of 15-lipoxygenase, an enzyme linked to inflammatory and allergic reactions. This research contributes to the development of new therapeutic agents (Asghari et al., 2016).

properties

IUPAC Name

1-[7-(1,3-benzodioxol-5-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-8-13(9(2)20)14(19-15(18-8)16-6-17-19)10-3-4-11-12(5-10)22-7-21-11/h3-6,14H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAVXXAQXZJUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC4=C(C=C3)OCO4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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